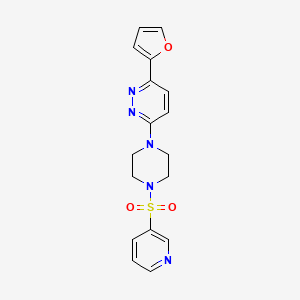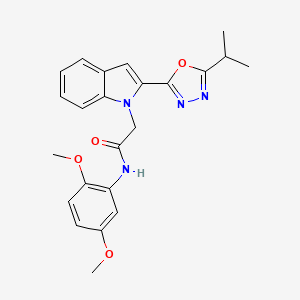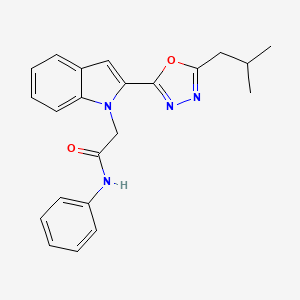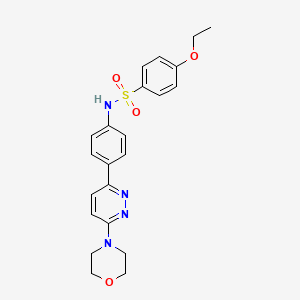
3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
Descripción general
Descripción
3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyridazine-based kinase inhibitor that has been shown to have promising anticancer activity.
Mecanismo De Acción
3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine inhibits the activity of several kinases involved in cell proliferation, survival, and angiogenesis. It works by binding to the ATP-binding site of these kinases, thereby preventing their activation. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell growth and survival.
Biochemical and Physiological Effects
3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases involved in cell proliferation, survival, and angiogenesis, which ultimately leads to the inhibition of cell growth and survival. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the formation of blood vessels, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have some toxicity in animal studies, which may limit its use in humans.
Direcciones Futuras
There are several future directions for the study of 3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine. One potential direction is the further optimization of its structure to improve its potency and selectivity. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. It works by inhibiting the activity of several kinases, including AKT, ERK, and mTOR, which are involved in cell proliferation, survival, and angiogenesis.
Propiedades
IUPAC Name |
3-(furan-2-yl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-26(24,14-3-1-7-18-13-14)22-10-8-21(9-11-22)17-6-5-15(19-20-17)16-4-2-12-25-16/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACVNJGYEPWUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3310952.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3310977.png)

![(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one](/img/structure/B3310988.png)
![4-methyl-3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3310994.png)
![2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3311006.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B3311013.png)

![N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3311032.png)
